molecular formula C9H20N2O2 B132567 N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester CAS No. 150349-36-3

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

Cat. No.: B132567
CAS No.: 150349-36-3
M. Wt: 188.27 g/mol
InChI Key: PNQYAMWGTGWJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C9H20N2O2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Modification and Application Potential

Carbamates, including esters of carbamic acids, are explored for their ability to form biopolymer ethers and esters with specific properties. These properties vary based on functional groups, degrees of substitution, and substitution patterns. For example, xylan esters synthesized from hemicellulose show potential in forming nanoparticles for drug delivery applications. The study also suggests applications as paper strength additives, flocculation aids, and antimicrobial agents, demonstrating the versatility of carbamate derivatives in material science and bioapplications (Petzold-Welcke et al., 2014).

Enzymatic Reactions and Biodegradation

The decarbamoylation process of acetylcholinesterase inhibitors, a class of compounds that includes various carbamate esters, indicates the significance of understanding enzymatic interactions and the stability of carbamate esters. This research sheds light on the mechanisms of action of carbamates and their potential environmental persistence or breakdown, which is crucial for evaluating their environmental impact and therapeutic applications (Rosenberry & Cheung, 2019).

Anticancer Potentials of Carbamic Acid Derivatives

Cinnamic acid derivatives, which share functional group similarities with carbamic acid esters, have been explored for their anticancer potentials. This exploration includes reactions at the carboxylic acid functionality, showcasing the chemical versatility of carbamic acid esters in synthesizing compounds with potential medicinal applications. The review suggests that understanding the chemical reactions and modifications of carbamic acid esters can lead to novel antitumor agents, highlighting the importance of chemical derivatives in medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).

Mechanism of Action

Mode of Action

It is a biochemical reagent that can be used as a biological material or organic compound for life science related research . The compound’s interaction with its targets and any resulting changes are subject to further investigation.

Biochemical Pathways

The compound plays a key role in the synthesis of spermidine analogues and the Suzuki reaction .

Properties

IUPAC Name

tert-butyl N-(3-aminopropyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQYAMWGTGWJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373415
Record name tert-Butyl (3-aminopropyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150349-36-3
Record name tert-Butyl (3-aminopropyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-aminopropyl)-N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.